N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a piperazine moiety, and a thiadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine and thiadiazole groups. Key steps include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced using reagents like 4-methylpiperazine.
Formation of the Thiadiazole Group: This can be synthesized through cyclization reactions involving thiosemicarbazide derivatives under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated compounds like bromoalkanes in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide shares similarities with other compounds containing oxazole, piperazine, and thiadiazole groups. Examples include:
- **N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanamide
- **N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S2/c1-9-7-10(17-21-9)14-11(20)8-22-13-16-15-12(23-13)19-5-3-18(2)4-6-19/h7H,3-6,8H2,1-2H3,(H,14,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJIITPFWAZAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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